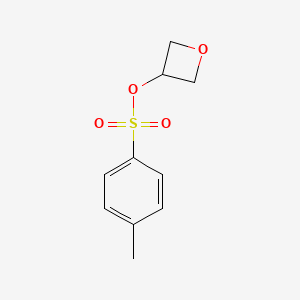

Oxetan-3-yl 4-methylbenzenesulfonate

Descripción general

Descripción

Oxetan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol . It is also known by its IUPAC name, 3-oxetanyl 4-methylbenzenesulfonate . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a 4-methylbenzenesulfonate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxetan-3-yl 4-methylbenzenesulfonate can be synthesized through the reaction of oxetan-3-ol with 4-toluene sulfonyl chloride in the presence of anhydrous pyridine . The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxetan-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.

Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate the ring-opening of the oxetane ring.

Major Products Formed

Substitution Reactions: Products include various substituted oxetane derivatives.

Ring-Opening Reactions: Products include linear or branched alcohols, amines, or thiols, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Role in Drug Discovery

Oxetan-3-yl 4-methylbenzenesulfonate has shown significant promise in drug discovery, particularly as an intermediate in synthesizing oxetane-containing pharmaceuticals. The oxetane motif can enhance the pharmacokinetic properties of drug candidates by modifying solubility and stability. For example, several clinical candidates featuring oxetane rings have been developed to improve therapeutic outcomes in treatments for cancer and autoimmune diseases .

1.2 Case Studies

- Crenolanib : Developed for treating acute myeloid leukemia, this compound incorporates an oxetane ring to enhance solubility and reduce toxicity .

- Fenebrutinib : Used for multiple sclerosis, the introduction of the oxetane structure improved the drug's pharmacokinetic profile significantly .

Organic Synthesis

2.1 Reactivity and Transformations

The oxetane structure of this compound allows it to undergo various chemical transformations, including ring-opening and ring-expansion reactions. This reactivity makes it a versatile building block in organic synthesis.

2.2 Synthetic Methodologies

Research has demonstrated that this compound can be synthesized through several methods involving nucleophilic substitution reactions with sulfonyl chlorides . The ability to modify its structure further enhances its utility in creating complex molecules.

Materials Science

3.1 Polymer Chemistry

This compound is utilized in the development of specialty polymers that exhibit improved mechanical properties such as flexibility and durability. These materials are essential in industries like automotive manufacturing and packaging solutions .

3.2 Case Studies

In polymer research, the incorporation of this compound into polymer matrices has led to advancements in material performance, particularly in terms of thermal stability and chemical resistance.

Flavor and Fragrance Industry

The unique properties of this compound make it suitable for use in the flavor and fragrance industry. Its distinctive scent profile can enhance consumer products ranging from perfumes to food additives, providing a competitive edge in product formulation .

Cosmetic Formulations

In cosmetic chemistry, this compound contributes to the formulation of skincare products by improving texture and stability. Its incorporation into formulations caters to the growing demand for innovative cosmetic solutions that require enhanced product performance .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Compounds/Case Studies |

|---|---|---|

| Pharmaceutical | Drug discovery and development | Crenolanib, Fenebrutinib |

| Organic Synthesis | Building block for complex molecules | Various synthetic methodologies |

| Materials Science | Development of specialty polymers | Improved mechanical properties |

| Flavor and Fragrance | Enhancing scent profiles in products | Various consumer products |

| Cosmetic Formulations | Improving texture and stability | Skincare products |

Mecanismo De Acción

The mechanism of action of Oxetan-3-yl 4-methylbenzenesulfonate involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects . The specific pathways and targets depend on the context of its use, such as in drug development or material science.

Comparación Con Compuestos Similares

Similar Compounds

Oxetan-3-ol: A precursor in the synthesis of Oxetan-3-yl 4-methylbenzenesulfonate.

4-Toluene sulfonyl chloride: Another precursor used in the synthesis.

Other Oxetane Derivatives: Compounds with similar oxetane rings but different substituents.

Uniqueness

This compound is unique due to its combination of an oxetane ring and a 4-methylbenzenesulfonate group. This combination imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Actividad Biológica

Oxetan-3-yl 4-methylbenzenesulfonate, a compound with the chemical formula and CAS number 26272-83-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in drug discovery.

This compound is characterized by several notable chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 228.26 g/mol |

| Boiling Point | Not available |

| Log P (iLOGP) | 2.12 |

| Log P (XLOGP3) | 1.26 |

| Log P (WLOGP) | 2.18 |

| Log P (MLOGP) | 1.16 |

| Log Kp (skin permeation) | -6.8 cm/s |

| BBB Permeant | Yes |

These properties suggest that the compound has favorable conditions for absorption and potential central nervous system (CNS) penetration, which is critical for therapeutic applications .

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the sulfonate group. This feature allows it to act as a versatile building block in organic synthesis and as a reagent in biochemical assays. The compound's interactions with biological targets can lead to various pharmacological effects, including inhibition of specific enzymes or modulation of receptor activity.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of the CYP2C19 enzyme, which plays a significant role in drug metabolism. It does not inhibit other major CYP enzymes such as CYP1A2, CYP2C9, CYP2D6, or CYP3A4 . This selectivity is crucial for minimizing drug-drug interactions when used in combination therapies.

Drug Discovery Applications

The compound has been included in various drug discovery campaigns due to its favorable pharmacokinetic properties. Notably, oxetanes have been identified as valuable scaffolds in several clinical candidates undergoing trials for conditions such as cancer and autoimmune diseases . The incorporation of oxetane moieties has been shown to enhance metabolic stability and solubility, making them attractive for further development.

Case Studies

- Crenolanib : An oxetane-containing compound developed for treating acute myeloid leukemia (AML). Its design benefited from oxetane's ability to improve selectivity and reduce hepatotoxicity compared to earlier analogs .

- Fenebrutinib : Utilized for multiple sclerosis treatment, this compound showcases how modifications around the oxetane ring can lead to improved pharmacological profiles while maintaining efficacy against target diseases .

Q & A

Q. What synthetic methodologies are employed for the preparation of oxetan-3-yl 4-methylbenzenesulfonate in academic research?

Basic Research Focus

this compound is commonly synthesized via nucleophilic substitution reactions. For instance:

- Tosyl chloride reaction : Reacting oxetan-3-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine or sodium hydroxide in solvents such as dichloromethane or water. Typical conditions include 20°C for 15–18 hours with yields up to 85% .

- Alkylation reactions : The compound serves as a tosylating agent in alkylation steps, as seen in its reaction with cesium carbonate in acetonitrile at 80°C to functionalize spirocyclic carboxamides .

Methodological Note : Purification often involves HPLC or recrystallization, with characterization by H/C NMR and LCMS to confirm structure and purity .

Q. How do researchers characterize the structural and electronic properties of this compound?

Advanced Research Focus

- Crystallography : While direct crystal data for this compound is limited, related sulfonate derivatives (e.g., 2-aminoanilinium 4-methylbenzenesulfonate) are analyzed via single-crystal X-ray diffraction. Software like SHELXL and OLEX2 refine structures, with hydrogen-bonding networks visualized using ORTEP-III .

- Computational modeling : Tools like Gaussian or ORCA calculate electrostatic potential surfaces to predict reactivity, particularly the sulfonate group’s role as a leaving group.

Troubleshooting Protocol :

Screen bases (CsCO, KOH, i-PrNEt).

Monitor reaction progress via TLC or LCMS.

Employ high-throughput robotic platforms for condition optimization.

Q. What safety and handling protocols are critical for this compound in laboratory settings?

Basic Safety Focus

- Storage : Under inert gas (N, Ar) to prevent hydrolysis .

- Waste disposal : Segregate sulfonate-containing waste for professional treatment to avoid environmental release .

- PPE : Use gloves, goggles, and fume hoods due to irritant properties (Risk Code: R36/37/38) .

Q. How do hydrogen-bonding interactions influence the solid-state packing of sulfonate derivatives?

Advanced Structural Analysis

In analogous compounds (e.g., 2-aminoanilinium 4-methylbenzenesulfonate), sulfonate anions form extensive H-bond networks with ammonium cations, creating layered structures. Key metrics include:

- D–H···A distances : 1.8–2.2 Å for N–H···O interactions.

- Symmetry operations : Packing motifs (e.g., P2/n space group) are resolved via SHELX .

Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight anisotropic displacement parameters .

Q. Can computational methods predict the bioavailability of this compound derivatives?

Advanced Drug Design Applications

- ADME profiling : Tools like SwissADME calculate bioavailability scores (e.g., 0.55 for this compound), with oxetane rings improving membrane permeability .

- Lipinski’s Rule Compliance : Molecular weight (228.27 g/mol) and LogP (0.68) meet criteria for oral bioavailability .

Q. What analytical techniques resolve isomeric impurities in sulfonate synthesis?

Advanced Purity Control

Propiedades

IUPAC Name |

oxetan-3-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFWNFVHKAJOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522636 | |

| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26272-83-3 | |

| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetan-3-yl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.